(2-Benzhydrylidenecyclohexyl)-diphenylmethanol
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Overview
Description
(2-Benzhydrylidenecyclohexyl)-diphenylmethanol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl ring bonded to a benzhydrylidenecyclohexyl group and a diphenylmethanol moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzhydrylidenecyclohexyl)-diphenylmethanol typically involves the reaction of cyclohexanone with benzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the benzhydrylidenecyclohexyl intermediate. This intermediate is then reacted with diphenylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzhydrylidenecyclohexyl)-diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Benzhydrylidenecyclohexyl)-diphenylmethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (2-Benzhydrylidenecyclohexyl)-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzhydrylidenecyclohexyl)-bis(4-methylphenyl)methanol
- 2-Benzhydrylidene-cyclohexanol
- 2-Benzhydrylidenesuccinic acid
Uniqueness
(2-Benzhydrylidenecyclohexyl)-diphenylmethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
27621-82-5 |
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Molecular Formula |
C32H30O |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(2-benzhydrylidenecyclohexyl)-diphenylmethanol |
InChI |
InChI=1S/C32H30O/c33-32(27-19-9-3-10-20-27,28-21-11-4-12-22-28)30-24-14-13-23-29(30)31(25-15-5-1-6-16-25)26-17-7-2-8-18-26/h1-12,15-22,30,33H,13-14,23-24H2 |
InChI Key |
JEYZWPYREHINIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C1)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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